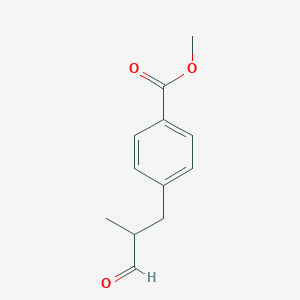

Methyl 4-(2-methyl-3-oxopropyl)benzoate

Description

Methyl 4-(2-methyl-3-oxopropyl)benzoate (CAS: Not explicitly provided, referred to as 3a in synthesis protocols) is a benzoate ester derivative featuring a 2-methyl-3-oxopropyl substituent at the para position of the benzene ring. This compound is synthesized via a nickel- and photoredox-catalyzed β-C-H arylation of aldehydes/ketones, yielding an 86% isolated product after purification by flash chromatography (PE/Et₂O = 10/1) . Key spectroscopic data include FT-IR peaks at 3324 cm⁻¹ (C-H stretch), 2969 cm⁻¹ (alkyl C-H), and 1710 cm⁻¹ (ester C=O), consistent with its structural features .

Properties

CAS No. |

112357-98-9 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 4-(2-methyl-3-oxopropyl)benzoate |

InChI |

InChI=1S/C12H14O3/c1-9(8-13)7-10-3-5-11(6-4-10)12(14)15-2/h3-6,8-9H,7H2,1-2H3 |

InChI Key |

VTNYORASUKQLBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(=O)OC)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Differences from this compound :

- Synthetic Route: C1–C7 are synthesized via condensation of quinoline-4-carbonyl chlorides with piperazine-linked methyl benzoates, followed by crystallization in ethyl acetate . In contrast, the target compound is synthesized via photoredox catalysis .

- Substituent Effects : The electron-withdrawing groups (e.g., Br, Cl, CF₃) in C2–C7 likely enhance stability and alter solubility compared to the ketone-bearing alkyl chain in 3a.

- Characterization : While 3a is characterized solely by FT-IR and yield data, C1–C7 include detailed ¹H NMR and HRMS, suggesting broader applicability in drug discovery .

Substituted Benzoate Esters with Ketone/Amino Groups ()

Methyl 2-Benzoylamino-3-arylaminobut-2-enoates (): These compounds feature an enamino-ketone moiety linked to the benzoate core. For example, Methyl 2-benzoylamino-3-oxobutanoate (1) is synthesized via PTSA-catalyzed condensation in benzene, yielding arylaminobut-2-enoates . Unlike 3a, these compounds lack the 2-methyl-3-oxopropyl chain and instead incorporate aromatic amines, which may confer distinct reactivity in nucleophilic additions.

3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropyl benzoate (): This compound (C₁₇H₁₆O₅, MW 300.31) shares a ketone group but replaces the methyl and benzoate substituents with a 4-hydroxy-3-methoxyphenyl group. Its InChIKey (CEBLIPZJHBZGKI-UHFFFAOYSA-N) and CAS (934248-67-6) are documented, but synthetic details are absent . The phenolic hydroxyl group likely increases polarity compared to 3a.

Research Findings and Implications

- Functional Group Impact: The 2-methyl-3-oxopropyl group in 3a may offer unique reactivity in Michael additions or reductions, whereas the quinoline-based analogs (C1–C7) are tailored for π-π stacking interactions in biological targets .

- Characterization Gaps : 3a lacks ¹H NMR and HRMS data, limiting direct comparison with the well-documented C1–C7 series. Future studies should prioritize full spectroscopic profiling.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-methyl-3-oxopropyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nickel/photoredox dual catalytic systems. Key steps include:

- Reactants : 4-(2-methyl-3-oxopropyl)benzoic acid derivatives and methylating agents.

- Catalysts : Nickel complexes (e.g., Ni(acac)₂) and photoredox catalysts (e.g., Ir(ppy)₃).

- Conditions : Visible light irradiation, room temperature, and inert atmosphere (N₂/Ar).

- Purification : Flash chromatography with petroleum ether (PE)/diethyl ether (Et₂O) gradients (e.g., PE/Et₂O = 10:1).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretches (e.g., 1710–1730 cm⁻¹ for ester and ketone groups) .

- HRMS : Confirm molecular formula (e.g., [M+Na]⁺ = 269.1148 for C₁₂H₁₄O₃) .

- NMR : Use ¹H/¹³C NMR to resolve methyl, oxopropyl, and aromatic protons (e.g., δ 2.1–2.5 ppm for methyl groups) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine 3D structure and intermolecular interactions .

Note : For crystalline derivatives, ORTEP-3 can visualize thermal ellipsoids and validate hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer :

- DFT Calculations : Model transition states for nickel-mediated C–H activation and photoredox-induced radical coupling .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF or Et₂O) on reaction kinetics.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using the trifluoromethyl group’s lipophilicity .

Case Study : Computational predictions aligned with experimental yields (86%) in photoredox reactions, validating the mechanism .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzoate derivatives?

Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) using analogs like 4-fluorophenyl or 4-chlorophenyl derivatives .

- Meta-Analysis : Control variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges.

- Reproducibility Checks : Validate protocols using standardized reference compounds (e.g., FDA-approved ester-based drugs) .

Example : this compound’s antiviral activity may vary due to differences in cell permeability or metabolic stability .

Q. What strategies optimize the regioselectivity of ester hydrolysis in this compound derivatives?

Methodological Answer :

- pH Control : Use alkaline conditions (pH > 10) to selectively hydrolyze the methyl ester while preserving the ketone group.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for enantioselective hydrolysis under mild conditions.

- Protecting Groups : Temporarily block the oxopropyl moiety with tert-butyldimethylsilyl (TBDMS) ethers during functionalization .

Data Insight : Hydrolysis yields drop below 50% if competing side reactions (e.g., ketone reduction) are not suppressed .

Q. How do intermolecular interactions in crystalline this compound affect its stability?

Methodological Answer :

- Hydrogen Bonding : Analyze C=O⋯H–O interactions between ester and ketone groups using Hirshfeld surfaces.

- Packing Analysis : Identify π-π stacking of aromatic rings and van der Waals contacts via SHELXL refinement .

- Thermogravimetry (TGA) : Correlate thermal decomposition temperatures (Td) with crystal packing density.

Reference : Related benzoate derivatives show Td > 200°C due to robust hydrogen-bonded networks .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiopurity?

Methodological Answer :

- Catalyst Loading : Reduce costs by optimizing nickel catalyst recycling (e.g., <5 mol%).

- Flow Chemistry : Improve light penetration and mixing in photoredox reactions for consistent yields.

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose esters) in preparative HPLC to separate enantiomers .

Note : Pilot-scale trials report <5% enantiomeric excess (ee) loss when reaction time is tightly controlled .

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., phthalate byproducts) at ppm levels using reference standards .

- Ames Test : Assess mutagenicity with Salmonella typhimurium strains (TA98/TA100).

- ICH Guidelines : Follow Q3A/B limits for residual solvents and elemental impurities (e.g., Ni < 10 ppm) .

Regulatory Insight : Impurities like 4-oxoalkyl derivatives must be <0.15% to meet pharmacopeial standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.